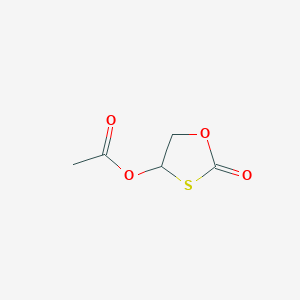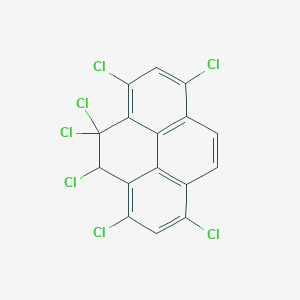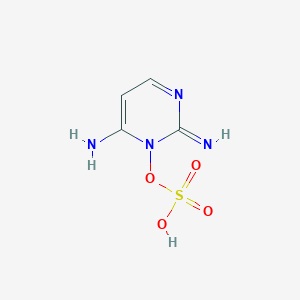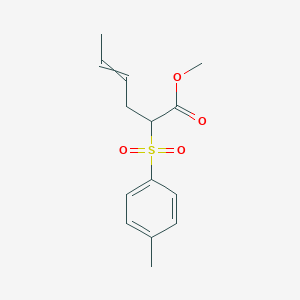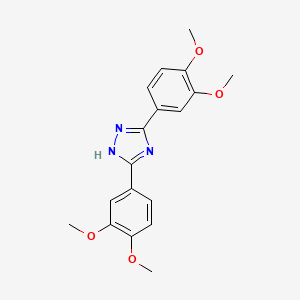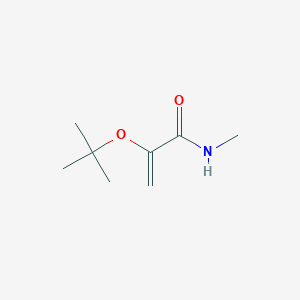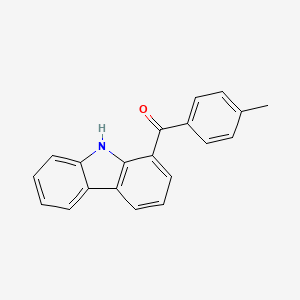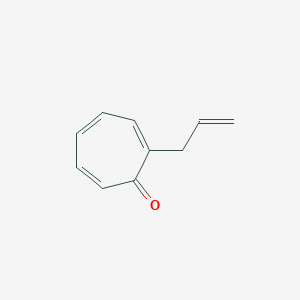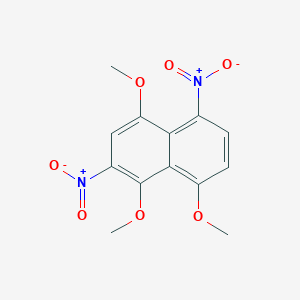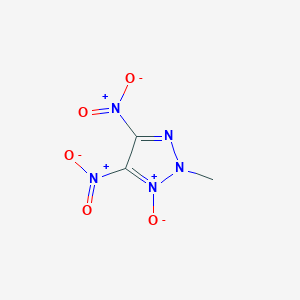
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The reaction conditions can be optimized to achieve high yields and selectivity for the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles
Scientific Research Applications
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: It is used in the development of advanced materials, such as high-energy materials and explosives
Mechanism of Action
The mechanism of action of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The triazole ring can also engage in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole include other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with three nitrogen atoms and no additional functional groups.
4,5-Dinitro-1,2,3-triazole: Similar to the compound of interest but lacks the methyl group.
2-Methyl-4-nitro-1,2,3-triazole: Contains only one nitro group and a methyl group. The uniqueness of this compound lies in its combination of nitro and methyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
109299-62-9 |
|---|---|
Molecular Formula |
C3H3N5O5 |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-methyl-4,5-dinitro-1-oxidotriazol-1-ium |
InChI |
InChI=1S/C3H3N5O5/c1-5-4-2(7(10)11)3(6(5)9)8(12)13/h1H3 |
InChI Key |
NGLWECRWOUVRTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=[N+]1[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


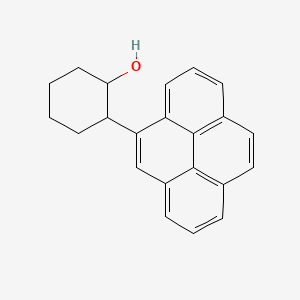
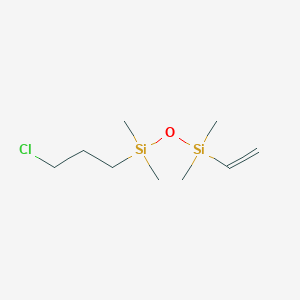
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
